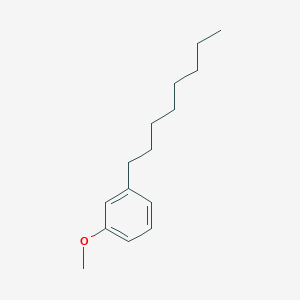
Anisole, m-octyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anisole, m-octyl- is a useful research compound. Its molecular formula is C15H24O and its molecular weight is 220.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality Anisole, m-octyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Anisole, m-octyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Applications in Organic Synthesis
1. Green Solvent in Peptide Synthesis
Anisole, m-octyl- is utilized as a component in green solvent mixtures for solid-phase peptide synthesis (SPPS). Recent studies have demonstrated that combining anisole with N-formylmorpholine (NFM) creates an environmentally friendly solvent system that enhances peptide synthesis efficiency while adhering to green chemistry principles. This mixture facilitates ultrasound-assisted SPPS, allowing for the synthesis of complex peptides and natural products .
2. Extraction Techniques
In analytical chemistry, anisole serves as a bio-derived solvent in dispersive liquid-liquid microextraction (DLLME) methods. It has been shown to improve the extraction efficiency of various ultraviolet (UV) filters from cosmetic products. The use of anisole in this context not only enhances extraction rates but also aligns with sustainable practices due to its biodegradability and low toxicity .
Applications in Material Science
1. Conjugated Polymers
Anisole derivatives, including m-octylanisole, have been explored for synthesizing n-type conjugated polymers used in organic electrochemical transistors (OECTs). These materials are significant for developing flexible electronics and energy storage devices due to their excellent charge transport properties .
2. Biofuel Production
Anisole is a key component in the production of lignin-derived biofuels. Its role in modeling the chemical behavior of lignin-derived compounds makes it crucial for developing sustainable biofuels that can replace fossil fuels .
Case Studies
Eigenschaften
CAS-Nummer |
19177-07-2 |
|---|---|
Molekularformel |
C15H24O |
Molekulargewicht |
220.35 g/mol |
IUPAC-Name |
1-methoxy-3-octylbenzene |
InChI |
InChI=1S/C15H24O/c1-3-4-5-6-7-8-10-14-11-9-12-15(13-14)16-2/h9,11-13H,3-8,10H2,1-2H3 |
InChI-Schlüssel |
LEZCZXRFPAHNMF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1=CC(=CC=C1)OC |
Kanonische SMILES |
CCCCCCCCC1=CC(=CC=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















